3-(3-Bromobenzyl)azetidin-3-ol
Description
Overview of Azetidine (B1206935) Ring Systems in Chemical Research
Azetidines are saturated four-membered rings containing a nitrogen atom. They are considered valuable building blocks in organic synthesis, offering a unique combination of stability and reactivity. rsc.orgrsc.org
The first synthesis of the parent azetidine was reported in 1888, laying the groundwork for the exploration of this class of heterocycles. However, for a long time, the chemistry of azetidines was relatively underexplored compared to their three-membered (aziridines) and five-membered (pyrrolidines) counterparts. The development of more efficient and selective synthetic methods throughout the 20th and into the 21st century has led to a resurgence of interest in azetidine chemistry. magtech.com.cn Early synthetic routes were often challenging, but the advent of modern techniques, including transition metal-catalyzed reactions, has significantly expanded the accessibility and diversity of functionalized azetidines. rsc.orgacs.org
The following table provides a brief overview of key milestones in the development of azetidine chemistry:
| Year | Development | Significance |
| 1888 | First synthesis of the parent azetidine. | Established the fundamental structure of azetidine. |
| 1907 | Investigation of Schiff base reactions for azetidine synthesis. jmchemsci.com | Explored early routes to azetidine derivatives. jmchemsci.com |
| 1980s | Development of reliable synthetic routes to N-tosylazetidine. | Provided a practical method for creating a key protected azetidine intermediate. |
| Early 2000s | Emergence of one-pot syntheses from amino alcohols. | Streamlined the synthesis of N-tosyl azetidines. |
| 2010s-Present | Advanced catalytic methods for stereoselective synthesis and functionalization. rsc.org | Enabled precise control over the three-dimensional structure of azetidines. rsc.org |
The four-membered ring of azetidine is inherently strained, with a ring strain energy of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain is a defining feature, influencing the molecule's reactivity and geometry. rsc.orgontosight.ai Unlike the planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. nih.gov The presence of a substituent at the 3-position, as in azetidin-3-ols, further influences the conformational preferences of the ring. adelaide.edu.au The ring can adopt either a puckered conformation, and the specific preference can be influenced by the nature of the substituents on the ring and the nitrogen atom. nih.govadelaide.edu.au This conformational flexibility is a key aspect of their chemical behavior.
The table below compares the ring strain of azetidine with related cyclic amines:
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | ~27.7 rsc.org |
| Azetidine | 4 | ~25.4 rsc.org |
| Pyrrolidine | 5 | ~5.4 rsc.org |
| Piperidine | 6 | ~0 researchgate.net |
The Unique Chemical Properties and Synthetic Challenges of Azetidin-3-ols
The presence of the hydroxyl group at the 3-position of the azetidine ring imparts unique chemical properties. This functional group can act as a hydrogen bond donor and acceptor, and its reactivity can be exploited for further chemical modifications. cymitquimica.com The carbonyl group in the precursor 3-azetidinones exhibits enhanced reactivity due to its position opposite the nitrogen atom in the strained four-membered ring, readily undergoing addition reactions. google.com
However, the synthesis of azetidin-3-ols presents several challenges. The inherent ring strain can make the formation of the four-membered ring difficult, often competing with elimination reactions. acs.org Achieving stereoselectivity at the C3 position is another significant hurdle. acs.org Common synthetic strategies include the ring expansion of aziridines, intramolecular cyclization of γ-amino alcohols, and the reduction of azetidin-3-ones. magtech.com.cnacs.orgontosight.ai The intramolecular aminolysis of 3,4-epoxy amines has also emerged as a viable method for constructing the azetidine ring. frontiersin.orgnih.gov
Rationale for Investigating 3-(3-Bromobenzyl)azetidin-3-ol as a Model System
This compound serves as an excellent model system for several reasons. The azetidin-3-ol (B1332694) core provides the fundamental strained heterocyclic scaffold. The 3-bromobenzyl substituent offers a key functional handle for further synthetic transformations. The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse molecular fragments. rsc.org This makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery and materials science. The investigation of this specific compound allows for a deeper understanding of the interplay between the strained ring system and the reactivity of the appended functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChI Key |
IYQZLWHIDYXJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 3 Bromobenzyl Azetidin 3 Ol
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key driver for their reactivity. rsc.org This strain facilitates unique chemical transformations that can be initiated under appropriate conditions, making the azetidine ring more reactive than less strained heterocycles like pyrrolidines but more stable and easier to handle than highly strained aziridines. rsc.org Ring-opening reactions are a major class of reactions for azetidines, often proceeding through nucleophilic attack. magtech.com.cn
Nucleophilic Ring Opening with Various Nucleophiles (e.g., Amines, Organotrifluoroborates, Alcohols)
The azetidine ring in derivatives like 3-(3-bromobenzyl)azetidin-3-ol can be opened by a variety of nucleophiles. These reactions typically require activation of the azetidine nitrogen, often by protonation or conversion to a quaternary azetidinium salt, to facilitate nucleophilic attack. magtech.com.cnnih.gov
With Thiols: Studies on analogous N-Cbz-3-aryl-azetidin-3-ols have shown that thiols are effective nucleophiles for ring-opening reactions. However, in the presence of a Lewis acid like iron(III) chloride, a substitution reaction at the C-3 position is favored over ring-opening. This reaction proceeds via a stabilized azetidine carbocation intermediate, yielding 3-aryl-3-sulfanyl azetidines. acs.orgimperial.ac.ukimperial.ac.uk For this substitution to occur, the aryl group (in this case, the 3-bromobenzyl group) needs to be electron-rich enough to stabilize the carbocation. acs.org
With Alcohols and Phenols: The ring-opening of 1-alkyl- and 1-benzyl-3-azetidinols with phenols, such as 4-bromophenol (B116583), has been reported to occur without the need for an added base. researchgate.net This suggests that the phenol (B47542) itself can act as a proton source to activate the azetidine ring. Lewis acids can also mediate the nucleophilic ring-opening of azetidin-3-ols with aryl alcohols. For instance, the reaction of 1-benzhydrylazetidine-3-ol with phenolic nucleophiles is a key step in the formal synthesis of carvedilol. researchgate.net
With Boronic Acids: In a novel approach, photochemically generated 3-phenylazetidinols undergo ring-opening upon the addition of boronic acids. beilstein-journals.orguni-mainz.deresearchgate.net This reaction provides a pathway to synthesize functionalized 3-amino-1,2-diols. beilstein-journals.orguni-mainz.de The mechanism is believed to involve protonation of the azetidine by the boronic acid, facilitating the nucleophilic attack. beilstein-journals.org
The table below summarizes examples of nucleophilic reactions with related azetidin-3-ol (B1332694) systems.
| Azetidinol (B8437883) Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |
| N-Cbz-3-aryl-azetidin-3-ol | Thiols (Aryl, Alkyl) | FeCl₃ | 3-Aryl-3-sulfanyl azetidine (Substitution) | acs.org |
| 1-Benzyl-3-azetidinol | 4-Bromophenol | No added base | Ring-opened amino ether | researchgate.net |
| 1-Benzhydrylazetidine-3-ol | Phenolic oxygen | Lewis Acid | Ring-opened amino ether | researchgate.net |
| Photogenerated 3-phenylazetidinol | Phenylboronic acid | Light irradiation, then addition | Ring-opened 3-amino-1,2-diol | beilstein-journals.orguni-mainz.de |
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of ring-opening in unsymmetrically substituted azetidines is highly dependent on the electronic and steric nature of the substituents on the ring. magtech.com.cn Nucleophilic attack can occur at either the C-2 or C-4 position.
For 3-substituted azetidinols like this compound, which are symmetric with respect to C2 and C4, the regioselectivity is not a factor unless there are additional substituents at these positions. However, in studies involving 2-substituted azetidinols, the regioselectivity is pronounced. For example, the ring-opening of 1-benzyl-2-methyl-3-azetidinols with 4-bromophenol occurs by cleavage of the N-C4 bond. researchgate.net Conversely, with 1-benzyl-2-phenyl-3-azetidinols, the cleavage happens at the N-C2 bond. researchgate.net This selectivity is rationalized by the nucleophilic attack on the corresponding azetidinium ions, where electronic effects of the substituents stabilize the transition state. magtech.com.cn Aryl groups at the C-2 position favor attack at C-2 due to conjugative stabilization. magtech.com.cn
Stereoselectivity is also a key feature of these reactions. The ring-opening of 2-phenyl-3-azetidinols proceeds with inversion of configuration at the C-2 position, which is consistent with an Sₙ2-type mechanism. researchgate.net
Mechanistic Investigations of Ring Opening Processes (e.g., Acid-Dependent Mechanisms)
The ring-opening of azetidines is often acid-dependent, as the neutral azetidine ring is relatively stable and requires activation. magtech.com.cn Both Brønsted and Lewis acids can serve as catalysts.
Acid Catalysis: The acid protonates the nitrogen atom, forming a more electrophilic azetidinium ion. This significantly enhances the ring's susceptibility to nucleophilic attack. magtech.com.cnnih.gov The subsequent ring-opening is typically an Sₙ2-type process. researchgate.net In some cases, particularly with substrates that can form a stable carbocation (like 3-aryl-3-hydroxyazetidines), the mechanism may involve the formation of an azetidine carbocation intermediate. acs.org This is supported by the observation that electron-donating groups on the aryl substituent facilitate the reaction. acs.org
Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃), scandium(III) triflate (Sc(OTf)₃), or lanthanoid(III) triflates (Ln(OTf)₃), can also promote ring-opening. rsc.orgacs.orgnih.gov They coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons. This approach is effective for promoting reactions with various nucleophiles, including aromatic compounds via a Friedel-Crafts mechanism. rsc.org
Recent studies have also highlighted mechanisms where the nucleophile's acidity is crucial. For instance, in the ring-opening of photogenerated azetidinols with electron-deficient ketones, it is believed that the transient hemiketal formed first protonates the azetidine before the intramolecular nucleophilic attack occurs. beilstein-journals.orguni-mainz.de Similarly, some N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening if a pendant nucleophilic group (like an amide) is present on the substituent. nih.gov
Ring-Expansion Reactions
The strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, more complex nitrogen-containing heterocycles like pyrrolidines and piperidines. rsc.org
A notable example is the Ritter-initiated cascade rearrangement of 3-hydroxyazetidines. nih.govacs.orgworktribe.com This reaction transforms 3-hydroxyazetidines into highly substituted 2-oxazolines in high yields. nih.govacs.org The process is initiated by the formation of a stabilized carbocation at the C-3 position under acidic conditions, which is then trapped by a nitrile (the Ritter reaction), leading to a cascade that results in the expanded oxazoline (B21484) ring. nih.gov
Another strategy involves the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to yield highly substituted methylene azetidines. nih.gov While this builds an azetidine ring rather than expanding it, similar principles of using strained rings to access others are employed. Ring expansions of 2-(α-hydroxyalkyl)azetidines provide a synthetic route to functionalized pyrrolidines. ulb.be It is plausible that this compound could be a precursor to related ring-expansion products, potentially leading to substituted pyrrolidines or other five-membered heterocycles under specific reaction conditions.
Functional Group Transformations and Derivatization at C-3 and on the Bromobenzyl Moiety
Beyond reactions involving the azetidine core, this compound possesses two key functional groups for further modification: the tertiary hydroxyl group at C-3 and the bromo substituent on the benzyl (B1604629) ring.
Reactions of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)
The tertiary alcohol at the C-3 position is a versatile handle for introducing other functionalities.
Oxidation: The oxidation of 3-hydroxyazetidines provides a direct route to azetidin-3-ones, which are valuable synthetic intermediates. colab.ws While the oxidation of tertiary alcohols can be challenging, specific methods have been developed for N-substituted-azetidin-3-ols. For example, treatment of 1-diphenylmethylazetidin-3-ol with a pyridine-sulfur trioxide complex in DMSO and triethylamine (B128534) successfully yields the corresponding azetidin-3-one. colab.ws Other methods for synthesizing azetidin-3-ones include the ozonolysis of N-acyl-3-methyleneazetidines. colab.ws The synthesis of chiral azetidin-3-ones has also been achieved through gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov
Esterification and Etherification: Standard esterification and etherification protocols can be applied to the hydroxyl group of 3-hydroxyazetidines, although the steric hindrance of the tertiary alcohol might require specific catalysts or conditions. medcraveonline.com Esterification can be achieved through reactions with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate catalytic conditions. medcraveonline.com Etherification could be performed, for example, under Williamson ether synthesis conditions, though side reactions involving the azetidine nitrogen are possible. The bromobenzyl moiety itself is generally stable to many of these conditions, allowing for selective transformation at the hydroxyl group.
Reactions of the Aryl Bromide (e.g., Cross-Coupling Reactions like Suzuki, Sonogashira; Nucleophilic Aromatic Substitution)
The aryl bromide moiety of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. nih.govnih.gov For this compound, this reaction would involve coupling the aryl bromide with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, such as PdCl2(dppf)·CH2Cl2, and base, like cesium carbonate, is crucial for achieving high yields. nih.gov
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This transformation on this compound would introduce an alkynyl substituent onto the benzene (B151609) ring. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base. wikipedia.orgorganic-chemistry.org Modern protocols sometimes allow for these reactions to occur under milder, copper-free conditions. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents & Conditions | Expected Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 3-(3-Arylbenzyl)azetidin-3-ol |
| Sonogashira | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | 3-(3-(Alkynyl)benzyl)azetidin-3-ol |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The classic SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The this compound molecule lacks such activating groups on the phenyl ring. Therefore, it is expected to be unreactive towards SNAr reactions under standard conditions. libretexts.org For substitution to occur, very harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate (discussed under dehydrobromination), would be necessary. nih.gov
Alkylation and Acylation of the Azetidine Nitrogen
The secondary amine within the azetidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions to introduce a wide variety of substituents.
N-Alkylation: Alkylation of the azetidine nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or by reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. These reactions typically proceed in the presence of a base to neutralize the acid formed.
N-Acylation: Acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This is commonly performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct.
Table 2: N-Functionalization of the Azetidine Ring
| Reaction Type | Reagent | Conditions | Expected Product |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-Alkyl-3-(3-bromobenzyl)azetidin-3-ol |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-Acyl-3-(3-bromobenzyl)azetidin-3-ol |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 1-Sulfonyl-3-(3-bromobenzyl)azetidin-3-ol |
Dehydrobromination Reactions
Dehydrobromination of the aryl bromide can be induced by a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). This elimination reaction does not typically occur on unactivated aryl halides under normal conditions. The process leads to the formation of a highly reactive benzyne intermediate. This intermediate will rapidly react with any available nucleophile or diene in the reaction mixture, leading to the formation of substituted aromatic compounds.
Pericyclic and Rearrangement Reactions
[3+2] Cycloaddition Reactions (e.g., with Azetidine Nitrones)
The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings. nih.gov In the context of this compound, the secondary amine can be oxidized to form an azetidine nitrone. This nitrone can then act as a three-atom component (1,3-dipole) and react with a two-atom component (a dipolarophile, such as an alkene or alkyne) to yield a bicyclic isoxazolidine (B1194047) derivative. uchicago.edumdpi.com This method provides a route to complex, fused heterocyclic systems. nih.gov
Stevens Rearrangement
The Stevens rearrangement is a characteristic reaction of ammonium (B1175870) ylides, leading to a 1,2-rearrangement. wikipedia.org For this to occur with this compound, the azetidine nitrogen must first be quaternized by reaction with an alkylating agent (e.g., methyl iodide). Treatment of the resulting quaternary ammonium salt with a strong base (e.g., n-butyllithium) would deprotonate the carbon adjacent to the azetidinium nitrogen, forming a nitrogen ylide. This ylide can then undergo a uchicago.eduwikipedia.org-sigmatropic rearrangement to yield a substituted amine. nih.gov This reaction is a fundamental tactic for molecular editing of tertiary amines. nih.gov
Other Rearrangement Pathways
The strained azetidine ring can be susceptible to other rearrangement pathways, often under acidic or thermal conditions. One potential pathway is an aziridine-to-azetidine ring expansion, which is a known synthetic route for forming azetidine rings and could potentially be a reversible or related process under specific conditions. researchgate.net Additionally, allylic rearrangements can occur in related azetidinone systems, suggesting that if unsaturation were introduced into the benzyl side chain, similar wikipedia.orgwikipedia.org-sigmatropic rearrangements could be possible. arkat-usa.org
Reactivity Comparisons with Analogous Small-Ring Heterocycles (e.g., Aziridines, Oxetanes)
The chemical behavior of this compound is significantly influenced by the foundational reactivity of its four-membered azetidine core. A comparative analysis with analogous small-ring heterocycles, such as three-membered aziridines and four-membered oxetanes, reveals key differences in stability and reaction pathways. These differences are primarily dictated by factors like ring strain, the nature of the heteroatom (nitrogen vs. oxygen), and the substitution pattern.
The reactivity of these small heterocycles is largely driven by the considerable ring strain inherent in their structure. rsc.orgrsc.org Azetidines possess a ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This positioning grants azetidines a unique balance: they are significantly more stable and easier to handle than the corresponding aziridines, yet they retain sufficient strain to undergo specific, triggered ring-opening reactions that are not feasible with less strained systems. rsc.orgrsc.org Oxetanes exhibit a ring strain comparable to that of azetidines, leading to some similar reactivity patterns, though the difference in the heteroatom (oxygen vs. nitrogen) introduces distinct chemical properties. researchgate.netresearchgate.net
The nitrogen atom in azetidines and aziridines, being less electronegative than the oxygen in oxetanes, possesses a more nucleophilic lone pair of electrons. utwente.nl This characteristic can lead to different outcomes in reactions such as cationic ring-opening polymerizations, where branching is more common with the nitrogen-containing heterocycles. utwente.nl
For a substituted molecule like this compound, the tertiary alcohol at the C3 position is a critical functional group. Under acidic conditions, this hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized tertiary carbocation. This intermediate can subsequently be attacked by nucleophiles, leading to ring-opened products. Studies on other 3-hydroxyazetidines have shown they can undergo rearrangement cascades to form products like 2-oxazolines. nih.gov Similarly, Lewis acid-mediated nucleophilic ring-opening of 3-hydroxyazetidines has been documented as a viable transformation pathway. researchgate.net In contrast, the higher ring strain in a corresponding 2-substituted-2-hydroxyaziridine would likely make it more susceptible to ring-opening under even milder acidic conditions.
The benzylic nature of the substituent at the C3 position also plays a role. Research on the radical functionalization of benzylic oxetanes and azetidines has demonstrated that the inherent ring strain makes the resulting benzylic radicals less stable and more reactive towards desired transformations, such as conjugate additions, compared to unstrained benzylic systems. researchgate.net
The following tables provide a comparative overview of the general properties of the parent heterocycles and the predicted reactivity trends for this compound and its structural analogues.
Table 1: Comparative Properties of Parent Small-Ring Heterocycles
| Property | Aziridine (B145994) | Azetidine | Oxetane |
| Ring Size | 3-Membered | 4-Membered | 4-Membered |
| Heteroatom | Nitrogen | Nitrogen | Oxygen |
| Ring Strain (kcal/mol) | ~27.7 rsc.org | ~25.4 rsc.org | ~25.5 researchgate.net |
| General Stability | Low; difficult to handle rsc.org | Moderate; more stable than aziridine rsc.orgrsc.org | Moderate |
| Reactivity towards Ring Opening | High; readily undergoes ring-opening rsc.orgutwente.nl | Moderate; requires specific activation rsc.orgnih.gov | Moderate; requires activation |
| Nucleophilicity of Heteroatom | High | Moderate | Low |
Table 2: Predicted Reactivity Comparison of this compound and Analogues
| Reaction Type | 2-(3-Bromobenzyl)aziridin-2-ol (Hypothetical) | This compound | 3-(3-Bromobenzyl)oxetan-3-ol (Hypothetical) |
| Acid-Catalyzed Ring Opening | High reactivity, likely proceeds under mild acidic conditions due to high ring strain. | Moderate reactivity, requires protonation of the hydroxyl group to facilitate C-C bond cleavage. nih.govnih.gov | Moderate reactivity, requires protonation of the hydroxyl or ether oxygen. |
| Nucleophilic Ring Opening (SN2 type) | Highly favored due to extreme ring strain. nih.gov | Less favored than aziridine; typically requires N-activation (e.g., with a sulfonyl group) and a strong nucleophile. | Less favored than aziridine; requires activation, often under acidic conditions. |
| N-Alkylation / N-Acylation | Possible, competes with ring-opening. | Readily occurs at the nitrogen atom. | Not Applicable. |
| Radical Reaction at Benzylic Position | Possible, but ring instability is a major competing factor. | Feasible; ring strain enhances reactivity of the generated benzylic radical. researchgate.net | Feasible; ring strain enhances reactivity of the generated benzylic radical. researchgate.net |
Computational and Theoretical Investigations of 3 3 Bromobenzyl Azetidin 3 Ol
Quantum Chemical Studies
Quantum chemical studies are founded on the principles of quantum mechanics to model molecular behavior. These calculations can elucidate electronic properties, predict reaction outcomes, and determine thermodynamic stabilities, providing a detailed picture of a molecule's character.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. nih.govnih.govresearchgate.net
For 3-(3-Bromobenzyl)azetidin-3-ol, DFT calculations could be employed to model its synthesis, such as the rearrangement of an N-alkyl-2,3-epoxypropylamine precursor. researchgate.net By mapping the potential energy surface of the reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This energy barrier is crucial for understanding reaction rates and feasibility.
DFT studies would involve:
Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, products, and transition states.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data like enthalpy and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state correctly connects the desired reactant and product.
These calculations provide quantitative data on reaction energetics, helping to rationalize why certain reaction pathways are favored over others. nih.govnih.gov
Table 1: Illustrative DFT Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the purpose of illustration.
| Species | Electronic Energy (Hartree) | Relative Enthalpy (kcal/mol) |
|---|---|---|
| Reactant Complex | -2578.125 | 0.0 |
| Transition State | -2578.085 | 25.1 |
| Product | -2578.160 | -22.0 |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting chemical reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
Electron density analysis, often performed using tools like the Electron Localization Function (ELF) or Quantum Theory of Atoms in Molecules (QTAIM), reveals how electron density is distributed within a molecule. mdpi.comnih.gov For this compound, this analysis would:
Identify Electron-Rich and -Deficient Regions: An electrostatic potential map would highlight the nucleophilic sites (e.g., the oxygen and nitrogen atoms with their lone pairs) and electrophilic sites.
Analyze Bonding Characteristics: It would provide insight into the nature of the covalent bonds within the azetidine (B1206935) ring and the influence of the bromobenzyl substituent.
Quantify Charge Distribution: Calculating atomic charges would show the effect of the electron-withdrawing bromine atom on the phenyl ring and the rest of the molecule.
This information is critical for predicting how the molecule might interact with other reagents or biological targets.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that governs their interconversion. nih.gov
This analysis is typically performed by systematically rotating key dihedral angles (e.g., the bonds connecting the azetidine ring to the benzyl (B1604629) group) and calculating the energy of each resulting structure. The results can be visualized as a potential energy surface, where energy minima correspond to stable conformers. nih.gov Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and physical properties.
Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for the purpose of illustration, based on the rotation around the C-C bond connecting the azetidine and benzyl moieties.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 65 | 0.00 | 75.1 |
| B | 180 | 1.50 | 15.5 |
| C | -70 | 0.95 | 9.4 |
The heat of formation (ΔHf) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. jackwestin.com Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edupearson.com These thermochemical quantities are fundamental to understanding molecular stability.
Quantum chemical methods can accurately calculate these values. For this compound, calculating BDEs for various bonds can predict which bonds are most likely to break under thermal or photochemical conditions. For example, the C-N bonds within the strained azetidine ring, the C-Br bond, and the benzylic C-C bond would be of particular interest.
Table 3: Representative Bond Dissociation Energies (BDEs) for Bond Types Present in the Molecule Values are general and not specific to this exact molecule.
| Bond | Representative BDE (kcal/mol) |
|---|---|
| C-H (benzyl) | ~90 |
| C-C (ring) | ~85-95 |
| C-N (ring) | ~75-85 |
| C-O (alcohol) | ~90-100 |
| C-Br (aromatic) | ~70-80 |
Molecular Dynamics Simulations
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in a specific environment (e.g., in water or interacting with a protein).
For this compound, MD simulations could be used to:
Analyze Solvation Effects: To understand how solvent molecules arrange around the solute and influence its conformation.
Study Conformational Flexibility: To observe the transitions between different stable conformations in real-time.
Model Interactions with Biomolecules: If the compound is being investigated as a potential drug, MD simulations can model its binding to a target protein, providing insights into binding stability and the specific interactions involved. chemrxiv.orgresearchgate.net
Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Prediction of Structure-Reactivity Relationships
A primary goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By combining the data from quantum chemical calculations and MD simulations, a comprehensive model of the molecule's reactivity can be built. nih.gov
For this compound, insights from the aforementioned studies could predict:
Sites of Nucleophilic or Electrophilic Attack: Based on HOMO/LUMO energies and electrostatic potential maps.
Reaction Selectivity: Energetic calculations of different reaction pathways can predict which product is likely to form.
Influence of the Substituent: Computational analysis can quantify how the 3-bromobenzyl group influences the reactivity of the azetidin-3-ol (B1332694) core, for instance, through steric hindrance or electronic effects.
These theoretical predictions serve as a valuable guide for experimental chemists, helping to design more efficient syntheses and to develop molecules with desired properties.
Influence of Substituents on Reaction Pathways and Selectivity
Computational studies on various azetidine derivatives have consistently demonstrated that substituents play a critical role in dictating the course and outcome of chemical reactions. For a molecule like this compound, the interplay between the electronic and steric effects of its substituents would be a key determinant of its reactivity.
The 3-bromobenzyl group introduces significant steric bulk at the C3 position of the azetidine ring. This steric hindrance can be expected to influence the approach of reagents, thereby governing the stereoselectivity of reactions involving the azetidine core. For instance, in nucleophilic additions to the azetidine nitrogen or electrophilic attack on the hydroxyl group, the bulky substituent would likely direct the incoming species to the less hindered face of the molecule.
Furthermore, the bromine atom on the benzyl group imparts specific electronic properties. As a moderately electron-withdrawing group through inductive effects, it can influence the electron density distribution across the molecule. Computational models, such as those employing Density Functional Theory (DFT), can predict how this substituent affects the charge distribution and, consequently, the reactivity of the azetidine ring. For example, in cycloaddition reactions, which are a common method for synthesizing and functionalizing azetidines, the electronic nature of substituents on the reactants is known to be crucial for the reaction to proceed efficiently. Computational investigations have suggested that electron-withdrawing substituents on aryl rings can be essential for enhancing the reactivity in certain photochemical reactions. rsc.org
The hydroxyl group at the C3 position is a versatile functional group that can act as both a hydrogen bond donor and acceptor, as well as a nucleophile or a leaving group after protonation. Theoretical studies can elucidate its role in directing reaction pathways. For example, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azetidine ring could influence the ring's conformation and, in turn, its reactivity. Quantum chemical calculations can model the strength and geometric parameters of such interactions and predict their impact on reaction barriers.
To illustrate the influence of substituents on reaction selectivity, consider a hypothetical reaction where an electrophile approaches the azetidine nitrogen. Computational models could predict the preferred trajectory of the electrophile to avoid steric clash with the 3-bromobenzyl group, leading to a specific stereoisomer.
Table 1: Predicted Influence of Substituents in this compound on Reaction Selectivity (Illustrative)
| Substituent | Predicted Effect | Influence on Selectivity |
| 3-Bromobenzyl | Steric Hindrance: The bulky nature of this group is expected to block one face of the azetidine ring. | Diastereoselectivity: Favors the approach of reagents from the face opposite to the substituent, leading to high diastereoselectivity in addition reactions. |
| Electronic Effect: The electron-withdrawing nature of the bromine atom can modulate the electron density of the benzyl ring and, to a lesser extent, the azetidine core. | Regioselectivity: In reactions involving the aromatic ring, it would direct incoming electrophiles to the ortho and para positions relative to the bromine, while deactivating the ring overall. | |
| 3-Hydroxyl | Directing Group: Can participate in hydrogen bonding with reagents or catalysts. | Stereoselectivity: Can lead to syn- or anti-selective product formation depending on the nature of the interaction. |
| Nucleophilicity: Can act as an internal nucleophile, potentially leading to ring-opening or rearrangement reactions. | Reaction Pathway Control: The hydroxyl group's reactivity could open up alternative reaction pathways compared to a simple 3-substituted azetidine. |
Energetic Profiling of Transition States and Intermediates
A cornerstone of computational chemistry is the ability to map out the potential energy surface of a reaction, providing detailed insights into the energies of reactants, products, intermediates, and transition states. For this compound, such energetic profiling would be invaluable for understanding its stability and reactivity.
Theoretical calculations can determine the activation energies for various potential reaction pathways, allowing for predictions of the most likely course of a reaction under given conditions. For instance, in a potential dehydration reaction involving the 3-hydroxyl group, computational methods could be used to calculate the energy barrier for the formation of a cationic intermediate and the subsequent elimination to form an azetine.
Density functional theory (DFT) computations can be employed to explore the competition between different reaction pathways, such as [2+2] cycloadditions and alkene dimerizations, by evaluating the transition-state energies. researchgate.net The matching of frontier molecular orbital energies between reactants can lower the transition-state energy, thus promoting the desired reaction. researchgate.net
In the context of photochemical reactions, such as the aza Paternò-Büchi reaction, computational studies can elucidate the nature of the excited states involved (singlet vs. triplet) and the energetic profiles of their subsequent reactions. rsc.org Triplet state cycloadditions, for example, are thought to proceed in a stepwise manner through a 1,4-biradical intermediate. rsc.org The stability and lifetime of such an intermediate, as calculated by computational methods, would directly impact the stereoselectivity of the final azetidine product. rsc.org
Table 2: Hypothetical Calculated Energies for a Reaction Involving a 3-Substituted Azetidine (Illustrative)
| Species | Method | Relative Energy (kcal/mol) |
| Reactant (Azetidine Derivative) | DFT (B3LYP/6-31G) | 0.0 |
| Transition State 1 (Pathway A) | DFT (B3LYP/6-31G) | +25.4 |
| Intermediate 1 (Pathway A) | DFT (B3LYP/6-31G) | +5.2 |
| Transition State 2 (Pathway A) | DFT (B3LYP/6-31G) | +18.9 |
| Product (Pathway A) | DFT (B3LYP/6-31G) | -15.7 |
| Transition State (Pathway B) | DFT (B3LYP/6-31G) | +32.1 |
| Product (Pathway B) | DFT (B3LYP/6-31G*) | -10.3 |
This illustrative data suggests that Pathway A would be kinetically favored due to the lower energy of its highest transition state compared to Pathway B.
Advanced Computational Methodologies (e.g., QM/MM Approaches)
For studying the behavior of this compound in a more complex environment, such as in solution or within the active site of an enzyme, advanced computational methodologies like Quantum Mechanics/Molecular Mechanics (QM/MM) approaches would be highly informative.
In a QM/MM simulation, the chemically active part of the system (e.g., the azetidine ring and its immediate substituents) is treated with a high level of theory (Quantum Mechanics), while the surrounding environment (e.g., solvent molecules or the protein scaffold) is described using a less computationally expensive method (Molecular Mechanics). This hybrid approach allows for the accurate modeling of electronic effects in the reactive region while still accounting for the bulk environmental effects.
For this compound, QM/MM studies could be used to investigate:
Solvation Effects: How the presence of a solvent influences the conformational preferences of the molecule and the energetics of its reactions. The explicit inclusion of solvent molecules can reveal specific hydrogen bonding interactions that might stabilize certain transition states or intermediates.
Enzyme-Ligand Interactions: If this molecule were to be studied as a potential enzyme inhibitor, QM/MM could model its binding within the active site. This would provide insights into the specific interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that contribute to its binding affinity and selectivity. Such studies have been used to understand the mechanistic details of reactions in bioengineered enzymes.
While no specific QM/MM studies on this compound are available, the methodology has been successfully applied to a wide range of chemical and biological systems, demonstrating its power in elucidating complex chemical phenomena.
Analytical Methodologies for Characterization of 3 3 Bromobenzyl Azetidin 3 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(3-Bromobenzyl)azetidin-3-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring, the benzylic methylene (B1212753) group, and the brominated aromatic ring. The protons on the azetidine ring typically appear as multiplets in the upfield region, while the benzylic protons would be a singlet, and the aromatic protons would present as a complex multiplet in the downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom). For instance, the carbon bearing the hydroxyl group (C3 of the azetidine ring) would appear at a characteristic downfield shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | s | 1H | Ar-H (H2) |
| ~7.35 | d | 1H | Ar-H (H6) |
| ~7.15 | t | 1H | Ar-H (H5) |
| ~7.10 | d | 1H | Ar-H (H4) |
| ~4.50 | s | 2H | Benzyl (B1604629) CH₂ |
| ~3.6-3.8 | m | 4H | Azetidine CH₂ |
| ~2.5-3.0 | br s | 1H | OH |
| ~2.0-2.5 | br s | 1H | NH |
Data is predicted based on typical chemical shifts for similar structural motifs.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C (C1') |
| ~131 | Ar-C (C5') |
| ~130 | Ar-C (C6') |
| ~129 | Ar-C (C4') |
| ~126 | Ar-C (C2') |
| ~122 | Ar-C-Br (C3') |
| ~65-70 | Azetidine C-OH (C3) |
| ~55-60 | Azetidine CH₂ (C2, C4) |
| ~45 | Benzyl CH₂ |
Data is predicted based on typical chemical shifts for similar structural motifs, including data for 3-bromobenzyl alcohol. mdpi.com
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of related heterocyclic compounds is routinely performed using ESI-MS and other mass spectrometry techniques to confirm their molecular formula umich.edu.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₂BrNO)
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.0175 / 244.0155 |
| [M+Na]⁺ | 264.0000 / 266.0000 |
Predicted m/z values reflect the two major isotopes of Bromine (⁷⁹Br/⁸¹Br). Data is based on similar compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching. The broad absorption band for the hydroxyl group is a key feature, as is the N-H stretching of the secondary amine in the azetidine ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3350-3250 | N-H stretch (secondary amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1100-1000 | C-N stretch |
| 1075-1030 | C-O stretch (secondary alcohol) |
| 680-515 | C-Br stretch |
Data is based on characteristic infrared absorption frequencies for the respective functional groups. chemicalbook.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which contains polar hydroxyl and amine functional groups, direct analysis by GC can be challenging due to potential peak tailing and thermal degradation.
To overcome these issues, derivatization is often employed. The active hydrogen atoms in the hydroxyl and amine groups can be replaced with less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) ethers/amines. This is a common strategy used in the GC analysis of polar compounds, including other alkaloids and amino acids researchgate.netgcms.cz. The derivatized analyte becomes more volatile and less likely to interact with the stationary phase, resulting in sharper, more symmetrical peaks.
GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for both qualitative and quantitative analysis. GC-MS, in particular, provides both retention time data for identification and mass spectral data for structural confirmation of the analyte and any impurities present researchgate.net. The purity of a sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally sensitive compounds like "this compound." It is widely used for the separation, identification, and quantification of the compound, as well as for the detection of impurities.
Reversed-Phase HPLC (RP-HPLC)
For assessing the purity of "this compound," a reversed-phase HPLC method would be the standard approach. This technique separates compounds based on their hydrophobicity. A hypothetical, yet scientifically sound, RP-HPLC method could be developed as follows:
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and water with a modifier | A common mobile phase for a wide range of organic molecules. |
| Modifier | 0.1% Formic acid or trifluoroacetic acid | Improves peak shape and provides protons for mass spectrometry detection. |
| Elution | Gradient | To ensure the elution of both the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm or 261 nm | The bromobenzyl group is expected to have a strong UV absorbance. |
| Temperature | Ambient or controlled (e.g., 25 °C) | For reproducible retention times. |
Chiral HPLC for Enantiomeric Purity
Since "this compound" possesses a chiral center at the C3 position of the azetidine ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological activities. Chiral HPLC is the most effective method for determining enantiomeric purity. The development of a chiral HPLC method often involves screening different chiral stationary phases (CSPs) and mobile phases. Based on the successful separation of other chiral azetidine derivatives, a suitable method could be proposed.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have demonstrated broad applicability in resolving the enantiomers of a variety of chiral compounds, including those with azetidine rings. For instance, Chiralpak® AD and OD columns are frequently used.
A plausible chiral HPLC method for the enantiomeric separation of "this compound" is outlined below:
| Parameter | Suggested Condition | Rationale |
| Column | Chiralpak® AD-H or OD-H (250 mm x 4.6 mm, 5 µm) | These CSPs are known to be effective for a wide range of chiral compounds. |
| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol | Common normal phase eluents for chiral separations. |
| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) | Basic or acidic additives can improve peak shape and resolution. |
| Elution | Isocratic | Generally preferred for chiral separations to ensure optimal resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | To achieve good separation efficiency. |
| Detection | UV at 254 nm or 261 nm | For sensitive detection of the analyte. |
| Temperature | Controlled (e.g., 20-25 °C) | Temperature can significantly affect chiral recognition. |
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Other Advanced Analytical Techniques for Reaction Monitoring and Product Analysis
In addition to HPLC, a suite of other advanced analytical techniques is essential for the comprehensive characterization of "this compound" and for monitoring its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For "this compound," specific signals for the aromatic protons of the bromobenzyl group, the benzylic protons, and the protons on the azetidine ring would be expected.
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS allows for the separation of a mixture and the subsequent mass analysis of each component. This is particularly useful for identifying impurities and by-products in a reaction mixture.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound," characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the amine, C-H stretches (aromatic and aliphatic), and the C-Br stretch would be expected.
These techniques, when used in concert, provide a comprehensive analytical profile of "this compound," ensuring its structural identity, purity, and enantiomeric integrity, which are critical for its intended applications in further chemical synthesis.
Potential Academic Applications of 3 3 Bromobenzyl Azetidin 3 Ol and Its Derivatives in Synthetic Chemistry and Materials Science
A Versatile Building Block in Organic Synthesis
The 3-(3-Bromobenzyl)azetidin-3-ol scaffold, possessing multiple reactive sites including a secondary amine, a tertiary alcohol, and a brominated aromatic ring, presents a rich platform for synthetic diversification. Its inherent functionalities allow for a range of chemical transformations, positioning it as a valuable starting material for the synthesis of more complex molecules.
Precursors for Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The azetidine (B1206935) ring in this compound can serve as a linchpin for the construction of more elaborate heterocyclic systems. The inherent ring strain of the four-membered ring can be strategically exploited in ring-opening and ring-expansion reactions to generate larger, more complex nitrogenous frameworks.
For instance, the secondary amine can be functionalized, followed by a ring-opening reaction of the azetidine core to yield highly substituted acyclic amine derivatives. These derivatives, in turn, can be subjected to intramolecular cyclization reactions to form a variety of heterocycles such as pyrrolidines, piperidines, and other fused or bridged systems. The presence of the 3-bromobenzyl group offers an additional handle for synthetic manipulation, allowing for cross-coupling reactions to introduce further complexity and diversity into the target molecules.
| Precursor | Reaction Type | Resulting Heterocycle | Potential Significance |
| N-functionalized this compound | Ring-expansion | Substituted Pyrrolidines/Piperidines | Core structures in alkaloids and pharmaceuticals |
| This compound derivative | Intramolecular cyclization | Fused bicyclic aza-heterocycles | Novel scaffolds for drug discovery |
| This compound | Cross-coupling followed by cyclization | Polycyclic aromatic nitrogen heterocycles | Building blocks for organic electronics |
Intermediates in Multi-Step Total Synthesis Endeavors
The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks that can introduce key structural motifs in a controlled manner. While direct evidence of the use of this compound in a completed total synthesis is not yet prominent in the literature, its structural features suggest its potential as a valuable intermediate.
The azetidin-3-ol (B1332694) moiety can be seen as a constrained analog of a 1,3-amino alcohol, a common structural element in many natural products. The stereocontrolled synthesis of derivatives of this compound could provide access to chiral building blocks for asymmetric synthesis. The bromobenzyl group can be utilized for late-stage functionalization, allowing for the introduction of various substituents to explore structure-activity relationships in the final target molecule.
In Catalysis Research
The development of novel ligands and organocatalysts is a driving force in modern catalysis. The structural rigidity and the presence of heteroatoms in azetidine derivatives make them attractive candidates for applications in this field.
As Ligands in Asymmetric Catalysis
Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The nitrogen atom within the azetidine ring of this compound can act as a coordinating atom for transition metals. By introducing chirality into the molecule, for example, through enantioselective synthesis or resolution, derivatives of this compound could serve as novel chiral ligands.
The design of such ligands could involve the functionalization of the secondary amine or the tertiary alcohol to create bidentate or tridentate ligands. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the azetidine ring and the aromatic ring. These chiral azetidine-based ligands could potentially be applied in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) reactions.
| Ligand Type | Potential Metal Coordination | Target Asymmetric Reaction |
| Chiral N,O-bidentate azetidinol (B8437883) derivative | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation |
| Chiral P,N-bidentate azetidine derivative | Palladium, Copper, Gold | Asymmetric Cross-Coupling, Cycloadditions |
As Organocatalysts for Specific Chemical Transformations
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts. Derivatives of this compound, particularly chiral versions, could be explored as organocatalysts for various transformations.
For example, the secondary amine could be utilized in enamine or iminium ion catalysis for reactions such as asymmetric aldol or Michael additions. The presence of the hydroxyl group could also allow for bifunctional catalysis, where both the amine and the alcohol participate in the catalytic cycle, potentially leading to high levels of stereocontrol.
Development of Novel Functional Materials and Polymers
The unique properties of azetidines, including their polarity and ability to participate in ring-opening polymerization, make them interesting monomers for the development of new functional materials and polymers.
The ring strain of the azetidine ring in this compound makes it susceptible to ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination initiators to produce poly(azetidines). These polymers would feature a repeating unit containing the 3-bromobenzyl and hydroxyl functionalities, which could impart specific properties to the resulting material.
The presence of the bromobenzyl group in the polymer backbone offers a versatile handle for post-polymerization modification. This would allow for the synthesis of a wide range of functional polymers with tailored properties, such as specific solubility, thermal stability, or optical properties. For example, the bromine atom could be substituted with various functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The hydroxyl group could also be modified to introduce further functionality.
| Polymerization Method | Resulting Polymer | Potential Applications |
| Cationic Ring-Opening Polymerization | Poly(this compound) | Drug delivery systems, coatings, membranes |
| Post-polymerization modification | Functionalized poly(azetidines) | Stimuli-responsive materials, polymer-supported catalysts |
Precursors for Polymerization
The inherent ring strain of the azetidine core makes it susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of poly(azetidine)s, also known as poly(trimethylenimine)s. These polymers are of interest for various applications, including as coatings, adhesives, and in biomedical fields. The polymerization of azetidines can be initiated by cationic, anionic, or other mechanisms, with the reactivity being influenced by the substituents on the ring. rsc.orgutwente.nl
While direct studies on the polymerization of this compound are not extensively documented, its structural features suggest its potential as a monomer. The hydroxyl group at the 3-position and the nitrogen atom of the azetidine ring can both participate in polymerization reactions. For instance, cationic ring-opening polymerization of azetidine and N-alkylazetidines has been reviewed, indicating that these monomers can lead to "living" polymers. researchgate.net The presence of the bulky 3-bromobenzyl group might influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and thermal stability.
The anionic ring-opening polymerization of N-sulfonylated azetidines has also been explored, yielding poly(N-sulfonylazetidine)s which can be precursors to polyimines. nsf.gov This suggests that derivatization of the nitrogen atom of this compound could open avenues for controlled polymerization processes.
Table 1: Potential Polymerization Pathways for this compound Derivatives
| Polymerization Type | Initiator/Condition | Potential Polymer Structure | Key Features |
| Cationic Ring-Opening | Protic or Lewis Acids | Linear or branched poly(azetidine) | Potential for living polymerization |
| Anionic Ring-Opening | Strong bases (after N-activation) | Linear poly(azetidine) | Controlled molecular weight and architecture |
Components in High-Energy-Density Compound Design (Theoretical Investigations)
Azetidine derivatives have been theoretically investigated as potential high-energy-density compounds (HEDCs). The strained four-membered ring can release a significant amount of energy upon decomposition. rsc.org Theoretical studies have focused on the introduction of energetic functionalities, such as nitro or nitroimine groups, onto the azetidine scaffold to enhance its energetic properties. researchgate.neticm.edu.pl
While this compound itself is not a high-energy material, it serves as a valuable precursor for the synthesis of more energetic derivatives. The benzyl (B1604629) group can be nitrated, and the hydroxyl group can be converted to other energetic functionalities. The bromine atom also offers a handle for further chemical modifications. Theoretical calculations, such as density functional theory (DFT), can be employed to predict the energetic performance and stability of novel HEDCs derived from this scaffold. researchgate.netresearchgate.netscispace.com
A theoretical study on nitroimine derivatives of azetidine demonstrated that substituting hydrogen atoms with nitroimine groups could lead to compounds with better detonation performance than RDX. researchgate.neticm.edu.pl This highlights the potential of the azetidine core in designing next-generation energetic materials. The introduction of high ring strain azetidine structures into nitrogen-rich triazoles has also been proposed as a strategy for developing new polycyclic energetic materials. rsc.orgnih.gov
Table 2: Theoretical Energetic Properties of Azetidine-Based Compounds
| Compound Type | Key Energetic Features | Predicted Performance | Reference |
| Nitroimine-substituted azetidines | High heats of formation, sufficient thermal stability | Better detonation performance than RDX | researchgate.neticm.edu.pl |
| Polycyclic azetidine-triazoles | High nitrogen content, ring strain energy release | Potential for high decomposition temperatures | rsc.org |
As Chiral Templates for Asymmetric Reactions
Chiral azetidine derivatives are valuable tools in asymmetric synthesis, acting as chiral auxiliaries, ligands, or catalysts. researchgate.net The synthesis of chiral azetidin-3-ones has been developed, which can serve as versatile substrates for creating functionalized chiral azetidines. nih.gov The hydroxyl group in this compound can be a key feature for its application in asymmetric catalysis.
Although the specific use of this compound as a chiral template is not widely reported, the broader class of 3-hydroxyazetidines has shown promise. For instance, chiral 3-hydroxyazetidine derivatives have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The synthesis of enantiomerically pure azetidin-3-ols can be achieved through photochemical methods.
The development of catalytic asymmetric aziridination highlights the importance of chiral nitrogen-containing heterocycles in synthesis. nih.gov Chiral aziridine (B145994) sulfides have also been explored as N,S-ligands for metal-catalyzed asymmetric reactions. mdpi.com These examples underscore the potential of chiral derivatives of this compound to be developed into effective catalysts or ligands for a range of asymmetric transformations.
Design of Scaffold Libraries for Chemical Exploration
The azetidine ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.orgchemrxiv.org The synthesis and diversification of densely functionalized azetidine ring systems are crucial for generating libraries of lead-like molecules for drug discovery. nih.govnih.govresearchgate.net The structure of this compound, with its multiple points for diversification, makes it an excellent starting point for the construction of such libraries.
The aryl bromide and the pendant hydroxyl group allow for a wide range of downstream functionalization reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The hydroxyl group can be modified through etherification, esterification, or substitution reactions. The secondary amine of the azetidine ring can be N-alkylated or N-acylated. This multi-faceted reactivity allows for the creation of a vast array of structurally diverse molecules from a single core scaffold.
Diversity-oriented synthesis (DOS) strategies employing azetidine-based scaffolds have been successful in accessing a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.orgresearchgate.net These complex molecular architectures are valuable for exploring new chemical space and identifying novel biological probes and drug candidates.
Future Research Directions and Outlook for 3 3 Bromobenzyl Azetidin 3 Ol Chemistry
Exploration of Novel and Sustainable Synthetic Routes
Key areas for exploration include:
Gold-Catalyzed Cyclizations: The use of gold catalysis for the oxidative cyclization of N-propargylsulfonamides presents a promising, atom-economical route to chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.gov Adapting this methodology to precursors of 3-(3-Bromobenzyl)azetidin-3-ol could provide a more direct and stereoselective synthetic pathway.
Photochemical Approaches: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine (B1206935) core. researchgate.net Future research could explore the application of visible-light photoredox catalysis to enable this transformation under milder conditions, potentially allowing for the direct synthesis of functionalized azetidines. researchgate.net
Strain-Release Strategies: Methodologies that leverage the ring strain of highly reactive precursors, such as azabicyclo[1.1.0]butanes, are emerging as powerful tools for the synthesis of densely functionalized azetidines. unipr.itchemrxiv.org Investigating the application of these strain-release strategies could provide novel disconnections for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Precursors | Potential Advantages |
| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | High stereoselectivity, atom economy |
| Aza Paternò-Büchi Reaction | Imines and alkenes | Direct formation of the azetidine ring |
| Radical Strain-Release | Azabicyclo[1.1.0]butanes and sulfonyl imines | Access to densely functionalized azetidines |
Investigation of Unexplored Reactivity Pathways and Mechanisms
The inherent ring strain of the azetidine core in this compound dictates its reactivity, making it susceptible to ring-opening reactions. rsc.org However, the interplay between the tertiary alcohol and the bromobenzyl moiety opens the door to more nuanced and previously unexplored chemical transformations.
Future research in this area should investigate:
Ring-Opening and Expansion: While nucleophilic ring-opening of azetidines is known, the influence of the 3-hydroxy and 3-(3-bromobenzyl) substituents on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation. rsc.org Furthermore, exploring ring-expansion reactions could lead to the synthesis of larger, pharmaceutically relevant nitrogen-containing heterocycles.
Functionalization of the Azetidine Ring: Direct C-H functionalization of the azetidine ring, a notoriously challenging transformation, would provide a powerful tool for late-stage modification of the scaffold. rsc.org Research into palladium-catalyzed intramolecular C(sp3)-H amination or other advanced C-H activation strategies could unlock new avenues for derivatization. rsc.org
Reactivity of the Bromobenzyl Group: The bromine atom on the benzyl (B1604629) substituent serves as a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of these reactions on the this compound scaffold would significantly expand the accessible chemical space and allow for the creation of diverse molecular architectures.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. mit.edu For this compound, computational modeling can provide invaluable insights that would be difficult to obtain through experimental means alone.
Future computational studies could focus on:
Transition State Analysis: Density Functional Theory (DFT) calculations can be employed to model the transition states of key reactions, such as ring-opening or functionalization reactions. This would provide a deeper understanding of the factors that control the regio- and stereoselectivity of these processes.
Predicting Reactivity: Computational models can be developed to predict the outcome of reactions involving azetidines. mit.edu By calculating properties such as frontier molecular orbital energies, it may be possible to pre-screen potential reactants and reaction conditions, thereby accelerating the discovery of new transformations. mit.edu
Conformational Analysis: The conformational preferences of the azetidine ring and the benzyl substituent can significantly influence the molecule's reactivity. Computational studies can map the potential energy surface of this compound, identifying the most stable conformers and their relative energies.
Development of Structure-Reactivity Relationships for Non-Biological Applications
While azetidines are often explored for their medicinal properties, their unique structural and electronic characteristics also make them attractive for applications in materials science and catalysis. A systematic investigation into the structure-reactivity relationships of this compound and its derivatives could uncover novel, non-biological applications.
Potential areas of investigation include:
Ligand Design for Catalysis: The nitrogen atom of the azetidine ring can act as a ligand for transition metals. By systematically modifying the substituents on the azetidine ring and the benzyl group, it may be possible to tune the electronic and steric properties of the resulting metal complexes, leading to the development of novel catalysts for a variety of organic transformations.
Monomers for Polymer Synthesis: The strained azetidine ring can undergo ring-opening polymerization. Investigating the polymerization of this compound and its derivatives could lead to the creation of novel polymers with unique properties. The bromobenzyl group could also be used for post-polymerization modification, further expanding the functional diversity of the resulting materials.
Molecular Scaffolds for Materials Science: The rigid, three-dimensional structure of the azetidine core makes it an interesting building block for the construction of advanced materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Integration into Emerging Fields of Chemical Synthesis
The fields of flow chemistry and photoredox catalysis are revolutionizing the way organic molecules are synthesized, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry into these emerging fields represents a significant opportunity for future research.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow synthesis of 2-substituted azetidines and 3-substituted azetidines would enable the safe and efficient production of these compounds on a larger scale. researchgate.net This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. digitellinc.com This technology could be applied to the synthesis and functionalization of this compound in several ways, including decarboxylative alkylations to install the benzyl group or C-H functionalization reactions. digitellinc.com The generation of benzylic tertiary radicals from azetidine precursors under photoredox conditions is a particularly promising avenue for creating complex 3,3-disubstituted azetidines. digitellinc.com
| Emerging Field | Potential Application for this compound |
| Flow Chemistry | Safe and scalable synthesis of the azetidine core and its derivatives. |
| Photoredox Catalysis | Mild and efficient methods for C-C bond formation and C-H functionalization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
